2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a pyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrazole Moiety: The 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone with hydrazine hydrate.
Coupling Reactions: The pyrazole moiety is then coupled with a suitable alkylating agent to introduce the propyl chain.
Final Assembly: The benzoxazole core and the pyrazole moiety are linked through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The benzoxazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole moiety.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of benzoxazole and pyrazole derivatives with biological targets.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core and pyrazole moiety can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole moiety but lacks the benzoxazole core.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole share the benzoxazole core but differ in the substituents.
Uniqueness
2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide is unique due to the combination of the benzoxazole core, pyrazole moiety, and carboxamide group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-butyl-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-5-7-19-22-17-13-16(8-9-18(17)26-19)20(25)21-10-6-11-24-15(3)12-14(2)23-24/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSGIUMCGGFMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCCCN3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.